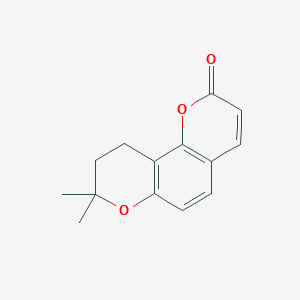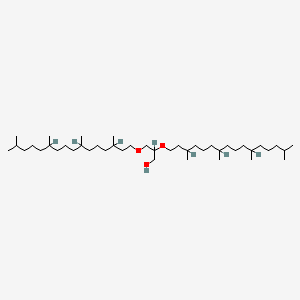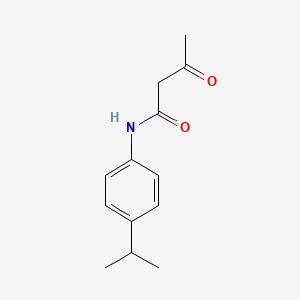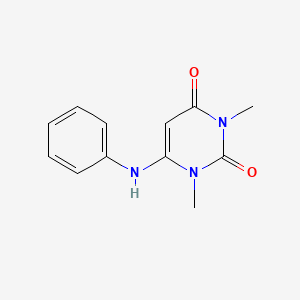
6-Anilino-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Anilino-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 1,3-dimethyluracil with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-Anilino-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyluracil: A precursor in the synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione.
Phenylaminopyrimidine: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-anilino-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-14-10(8-11(16)15(2)12(14)17)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
InChI Key |
OXRNFQWQFJHMDP-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
solubility |
34.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


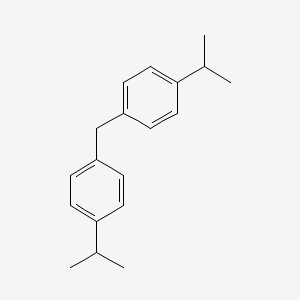
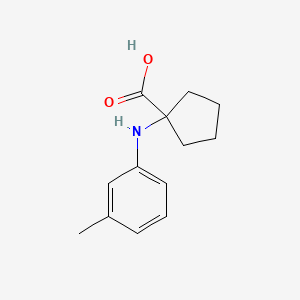
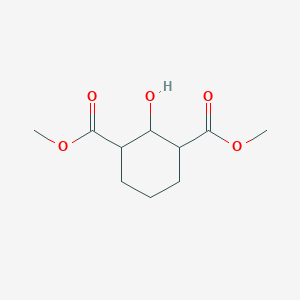
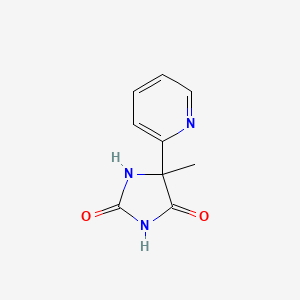
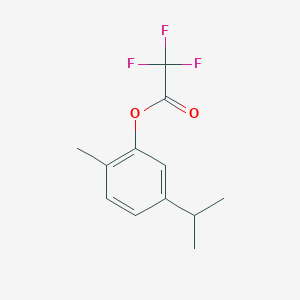
![10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B1632907.png)
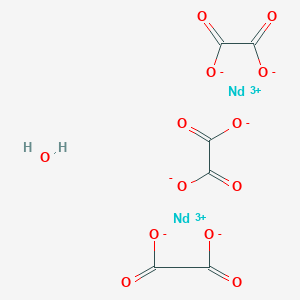
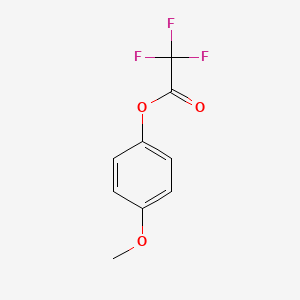
![Benzenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B1632914.png)
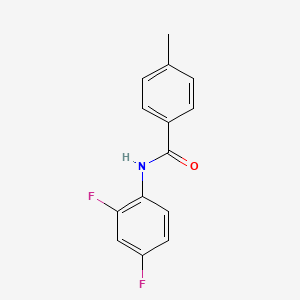
![4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1632920.png)
